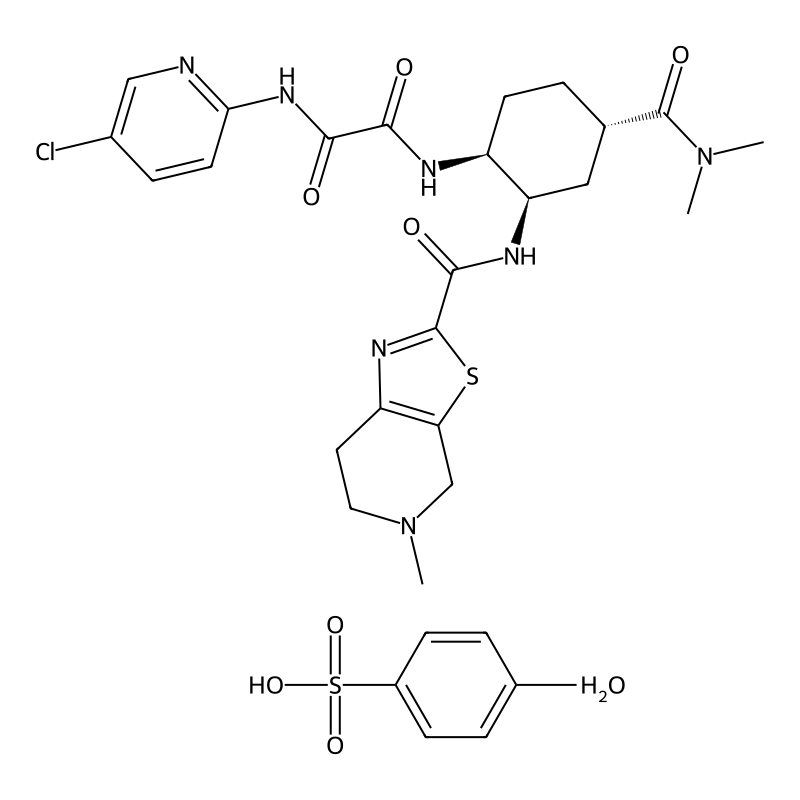

Edoxaban tosylate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Edoxaban tosylate monohydrate, also known as edoxaban, is a medication belonging to the class of non-vitamin K antagonist oral anticoagulants (NOACs). It is primarily used for the prevention and treatment of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). .

Mechanism of action:

Edoxaban works by selectively inhibiting Factor Xa, a key enzyme in the blood clotting cascade. This inhibition prevents the formation of blood clots by blocking the conversion of prothrombin to thrombin, ultimately reducing the risk of VTE events.

Clinical trials for established indications:

Edoxaban has been extensively studied in various clinical trials, demonstrating its efficacy and safety compared to other blood thinners, particularly warfarin, for preventing stroke in patients with atrial fibrillation (AF) and treating DVT and PE.

Emerging research areas:

- COVID-19: Recent research is exploring the potential of edoxaban in managing coagulopathy (abnormal blood clotting) associated with COVID-19 infection. Initial studies suggest its effectiveness, but further research is needed to confirm its safety and efficacy in this context.

- New delivery methods: Researchers are investigating alternative delivery methods like inhaled formulations of edoxaban, potentially offering a more convenient and faster-acting option for specific patient groups.

Edoxaban tosylate monohydrate is a novel oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade responsible for thrombin generation and blood clot formation. This compound is primarily used to prevent strokes and systemic embolism in patients with nonvalvular atrial fibrillation and to treat deep vein thrombosis and pulmonary embolism following initial treatment with injectable anticoagulants. Edoxaban is marketed under the brand names Savaysa and Lixiana and has been shown to have advantages over traditional anticoagulants like warfarin, including a rapid onset of action, fewer dietary restrictions, and no requirement for routine monitoring of coagulation parameters .

The chemical structure of edoxaban tosylate monohydrate is represented by the formula with a molecular weight of approximately 738.27 g/mol. Its IUPAC name is 4-methylbenzene-1-sulfonic acid N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-amido}cyclohexyl]ethanediamide hydrate .

Edoxaban tosylate acts as a direct inhibitor of coagulation factor Xa. Factor Xa plays a pivotal role in the blood clotting cascade, converting prothrombin to thrombin, the enzyme responsible for fibrin clot formation. By binding to the active site of factor Xa, edoxaban prevents this conversion, thereby inhibiting clot formation [].

Edoxaban tosylate monohydrate acts as an inhibitor of factor Xa through competitive binding. The inhibition mechanism involves the formation of a complex between edoxaban and factor Xa, which prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. In vitro studies have demonstrated its potency with Ki values of 0.561 nM for free factor Xa and 2.98 nM for prothrombinase . The compound also affects blood coagulation parameters such as prothrombin time and activated partial thromboplastin time in human plasma.

The primary biological activity of edoxaban tosylate monohydrate is its anticoagulant effect through the selective inhibition of factor Xa. This action decreases thrombin generation, leading to reduced thrombus formation in various animal models . Clinical trials have shown that edoxaban significantly reduces the risk of stroke in patients with nonvalvular atrial fibrillation compared to traditional therapies . Its pharmacokinetic profile allows for once-daily oral dosing, enhancing patient adherence to treatment regimens.

The synthesis of edoxaban tosylate monohydrate involves several steps that include the preparation of key intermediates followed by coupling reactions. The detailed synthetic pathway typically encompasses:

- Formation of Pyridine Derivatives: Synthesis begins with the preparation of 5-chloropyridine derivatives.

- Cyclization Reactions: Subsequent cyclization leads to thiazole and other heterocyclic compounds.

- Amide Coupling: Key intermediates are coupled through amide linkages to form the core structure.

- Tosylation: The final step involves tosylation to yield edoxaban tosylate monohydrate .

Precise reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Edoxaban tosylate monohydrate is primarily used in clinical settings for:

- Stroke Prevention: It is indicated for patients with nonvalvular atrial fibrillation to reduce stroke risk.

- Treatment of Thromboembolic Events: It is used in managing deep vein thrombosis and pulmonary embolism after initial therapy with parenteral anticoagulants.

- Postoperative Thromboprophylaxis: It may also be applied in surgical settings to prevent venous thromboembolism .

Edoxaban tosylate monohydrate belongs to a class of drugs known as direct oral anticoagulants (DOACs). Below is a comparison with other similar compounds:

| Compound Name | Mechanism | Indications | Unique Features |

|---|---|---|---|

| Edoxaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Once-daily dosing; fewer interactions |

| Rivaroxaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Available in multiple formulations |

| Apixaban | Factor Xa inhibitor | Stroke prevention, DVT/PE treatment | Higher selectivity; lower bleeding risk |

| Dabigatran | Thrombin inhibitor | Stroke prevention | Requires renal monitoring; not a factor Xa inhibitor |

Edoxaban's unique profile includes its specific dosing regimen and lower incidence of major bleeding events compared to some alternatives like rivaroxaban and dabigatran .

Molecular Formula and Weight (C31H40ClN7O8S2, 738.3 g/mol)

Edoxaban tosylate monohydrate possesses the molecular formula C31H40ClN7O8S2 with a precise molecular weight of 738.3 grams per mole [1] [2]. The compound exists as a crystalline solid under standard conditions, representing a complex multi-component system consisting of the edoxaban base molecule, p-toluenesulfonic acid, and one molecule of water [1] [4]. The molecular weight distribution reflects the substantial size of this pharmaceutical compound, which incorporates multiple heterocyclic ring systems and functional groups essential for its chemical stability and crystalline structure [2] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C31H40ClN7O8S2 | [1] [2] |

| Molecular Weight (g/mol) | 738.3 | [1] [2] |

| CAS Number | 1229194-11-9 | [1] [2] |

| Appearance | White to pale yellow crystalline powder | [4] [11] |

| Crystal System | Monoclinic | [9] |

| Space Group | P21 (#4) | [9] |

The precise stoichiometry indicates that each formula unit contains thirty-one carbon atoms, forty hydrogen atoms, one chlorine atom, seven nitrogen atoms, eight oxygen atoms, and two sulfur atoms [1] [2]. This composition reflects the complex nature of the salt hydrate, incorporating both organic and inorganic components in a defined crystalline arrangement [9].

IUPAC Nomenclature

The complete IUPAC nomenclature for edoxaban tosylate monohydrate is N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H- [1] [3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate [1] [2]. This systematic name comprehensively describes the complete molecular structure, including stereochemical designations and all component parts.

The nomenclature reveals several key structural elements: the 5-chloropyridin-2-yl group provides the terminal pyridine ring with chlorine substitution, while the complex cyclohexyl system bears multiple substituents including the dimethylcarbamoyl group and the thiazolopyridine moiety [1] [2]. The oxamide linkage connects the major structural components, and the systematic name explicitly identifies the tosylate counter-ion and hydrate status [2] [8].

Alternative systematic names found in chemical databases include variations such as "4-methylbenzene-1-sulfonic acid N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{5-methyl-4H,5H,6H,7H- [1] [3]thiazolo[5,4-c]pyridine-2-amido}cyclohexyl]ethanediamide hydrate" [2]. These nomenclature variations reflect different approaches to systematic naming while maintaining chemical accuracy and completeness.

Structural Characteristics and Functional Groups

The molecular architecture of edoxaban tosylate monohydrate incorporates multiple distinct functional groups and structural motifs that contribute to its overall chemical properties and crystalline behavior [1] [2]. The compound features a complex polycyclic framework with several heterocyclic ring systems and diverse functional group types.

| Functional Group | Location/Description | Reference |

|---|---|---|

| Chloropyridine | 5-chloropyridin-2-yl moiety | [1] [2] |

| Thiazolopyridine | 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system | [1] [2] |

| Tertiary amide (dimethylcarbamoyl) | Dimethylcarbamoyl group on cyclohexyl ring | [1] [2] |

| Secondary amide (oxamide) | Oxamide linker connecting pyridine and cyclohexyl rings | [1] [2] |

| p-Toluenesulfonate | 4-methylbenzenesulfonic acid counter-ion | [1] [2] |

| Water molecule (hydrate) | One molecule of water per formula unit | [1] [2] |

The chloropyridine moiety represents a key pharmacophoric element, with the chlorine atom positioned at the 5-position of the pyridine ring providing specific electronic and steric properties [1] [10]. The thiazolopyridine ring system constitutes a fused bicyclic heterocycle containing both nitrogen and sulfur heteroatoms, contributing significant structural rigidity to the overall molecular framework [2] [32].

The cyclohexyl core bears multiple substituents including a dimethylcarbamoyl group that provides tertiary amide functionality [1] [2]. This tertiary amide differs significantly from the secondary amide functionality present in the oxamide linker, which connects the major structural domains of the molecule [2] [10]. The oxamide group serves as a crucial structural bridge, maintaining specific spatial relationships between the pyridine and cyclohexyl regions [1].

Crystal structure analysis reveals that the compound crystallizes in space group P21 with specific unit cell parameters: a = 7.55097(2) Å, b = 7.09010(2) Å, c = 32.80420(21) Å, β = 96.6720(3)°, and V = 1744.348(6) ų [9]. The crystal structure consists of alternating layers of edoxaban cations and tosylate anions along the c-axis, with water molecules positioned near the sulfonate groups of the tosylate anions [9].

| Parameter | Value | Reference |

|---|---|---|

| a (Å) | 7.55097(2) | [9] |

| b (Å) | 7.09010(2) | [9] |

| c (Å) | 32.80420(21) | [9] |

| β (°) | 96.6720(3) | [9] |

| Volume (ų) | 1744.348(6) | [9] |

| Z | 2 | [9] |

| Density (calculated) | ~1.55 g/cm³ | [4] |

Stereochemistry and Isomerism

The stereochemical complexity of edoxaban tosylate monohydrate arises from the presence of multiple chiral centers within the cyclohexyl ring system [12]. The compound contains three defined stereocenters with absolute configuration designated as (1S,2R,4S), establishing the specific three-dimensional arrangement of substituents around the cyclohexyl core [1] [12].

| Feature | Description | Reference |

|---|---|---|

| Number of Stereocenters | 3 | [12] |

| Defined Stereocenters | 3/3 | [12] |

| Absolute Configuration | (1S,2R,4S) | [1] [12] |

| Optical Activity | Unspecified | [12] |

| E/Z Centers | 0 | [12] |

The stereochemical assignments follow standard nomenclature conventions, with the S and R designations indicating the absolute configuration at each chiral center [12]. Position 1 of the cyclohexyl ring adopts the S configuration, position 2 exhibits R configuration, and position 4 demonstrates S configuration [1] [12]. This specific stereochemical arrangement is crucial for maintaining the compound's defined three-dimensional structure and subsequent crystalline packing behavior.

Research has identified various stereoisomeric impurities during synthesis and purification processes, including the (R,S,R)-isomer and other diastereomeric forms [22] [23] [26]. The (R,S,R)-isomer, also known as the RSR-isomer, represents a specific diastereomer with altered stereochemistry at the cyclohexyl positions [22] [26]. These stereoisomeric relationships demonstrate the importance of precise stereochemical control during synthetic processes.

Separation methods for edoxaban and its various stereoisomers have been developed using chromatographic techniques [21]. These separation protocols enable the isolation and purification of the desired stereoisomer while removing unwanted diastereomeric impurities that may arise during synthetic procedures [21] [23].

The absence of E/Z centers in the molecular structure indicates that geometric isomerism does not contribute to the overall stereochemical complexity of this compound [12]. The stereochemical features are limited to the tetrahedral chiral centers present within the cyclohexyl ring system, simplifying the overall isomeric profile compared to compounds containing alkene functionality.

Parent Compound Relationship (Edoxaban)

Edoxaban tosylate monohydrate represents the salt hydrate form of the parent compound edoxaban, which serves as the active pharmaceutical ingredient [14] [16]. The parent compound edoxaban possesses the molecular formula C24H30ClN7O4S with a molecular weight of 548.06 grams per mole [14] [16]. The relationship between these compounds demonstrates the common pharmaceutical practice of converting free base compounds into more stable and bioavailable salt forms.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Relationship | Reference |

|---|---|---|---|---|---|

| Edoxaban (free base) | C24H30ClN7O4S | 548.06 | 480449-71-6 (tosylate salt without hydrate) | Active pharmaceutical ingredient | [14] [16] |

| Edoxaban tosylate monohydrate | C31H40ClN7O8S2 | 738.3 | 1229194-11-9 | Tosylate salt monohydrate form of edoxaban | [1] [2] |

The conversion from edoxaban free base to edoxaban tosylate monohydrate involves the addition of p-toluenesulfonic acid and one molecule of water per formula unit [1] [16]. This transformation increases the molecular weight from 548.06 to 738.3 grams per mole, reflecting the incorporation of the tosylate counter-ion (C7H7O3S, 171.19 g/mol) and water molecule (H2O, 18.02 g/mol) [1] [2].

The parent compound edoxaban functions as a direct factor Xa inhibitor, with the tosylate salt form providing enhanced pharmaceutical properties including improved stability, solubility characteristics, and crystalline behavior [16] [17]. The salt formation process involves protonation of basic nitrogen atoms within the edoxaban molecule, typically occurring at the pyridine nitrogen or other basic sites [17].

Metabolic studies of the parent compound have identified several metabolites, with the M-4 metabolite representing the most abundant transformation product [17]. The M-4 metabolite forms through hydrolysis processes and reaches less than 10% of the exposure of the parent compound in healthy subjects [16] [17]. This metabolite retains some anticoagulant activity but contributes minimally to the overall pharmacological effect due to its low abundance and high protein binding characteristics [17].

Edoxaban tosylate monohydrate presents as a white to pale yellow crystalline powder [1] [2] [3]. The compound exhibits well-defined crystalline characteristics, specifically existing in Form I crystal structure with a space group P21 [4] [5]. The molecular weight of the monohydrate salt is 738.27 g/mol, with the molecular formula C31H40ClN7O8S2 [6] [7] [8]. Physical characterization reveals an approximate density of 1.55 g/cm³ [1], indicating a relatively dense crystalline structure.

The compound demonstrates excellent structural integrity under normal handling conditions. Crystal structure analysis using synchrotron X-ray powder diffraction has confirmed that edoxaban tosylate monohydrate crystallizes in space group P21 with unit cell parameters: a = 7.55097(2) Å, b = 7.09010(2) Å, c = 32.80420(21) Å, β = 96.6720(3)°, and V = 1744.348(6) ų [4] [5]. The crystal structure consists of alternating layers of edoxaban cations and tosylate anions along the c-axis, with water molecules positioned near the sulfonate end of the tosylate anions [4] [5].

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline powder | [1] [2] |

| Color | White to pale yellow/pale yellowish-white | [1] [2] [3] |

| Crystal Form | Crystalline (Form I) | [4] [5] |

| Molecular Weight | 738.27 g/mol (monohydrate) | [6] [7] [8] |

| Molecular Formula | C31H40ClN7O8S2 | [6] [7] |

| Density | Approximately 1.55 g/cm³ | [1] |

Solubility Profile and pH-Dependent Characteristics

Edoxaban tosylate monohydrate exhibits marked pH-dependent solubility characteristics, with the compound being classified as having low solubility in the pH range of 3-7, with decreasing solubility as pH increases [9]. In acidic solutions with pH ≤ 4.5, the solubility reaches ≥4 mg/mL, while in alkaline solutions with pH ≥ 8, solubility decreases dramatically to approximately 0.08 mg/mL [3]. This pH-dependent behavior is attributed to the compound's dissociation constant (pKa) of 6.7 [3].

The compound demonstrates slightly soluble characteristics in water at room temperature, with a quantified solubility of 2.7 g/kg of solution [10]. In organic solvents, edoxaban tosylate monohydrate is freely soluble in N,N-dimethylformamide and dimethyl sulfoxide (≥36.9 mg/mL), soluble in methanol, and slightly soluble in acetonitrile and ethanol [11] [3] [12]. The compound shows very slightly soluble behavior in acetone and chloroform, and is practically insoluble in 2-propanol and ethyl acetate [3] [12].

| Solvent/Condition | Solubility | Reference |

|---|---|---|

| Water (general) | Slightly soluble; 2.7 g/kg at room temperature | [2] [10] [3] |

| Acidic solutions (pH ≤ 4.5) | ≥4 mg/mL | [3] |

| pH 3-5 buffer | Slightly soluble | [2] |

| pH 6-7 | Very slightly soluble | [2] |

| pH 8-9 | Practically insoluble | [2] |

| Alkaline solutions (pH ≥ 8) | Approximately 0.08 mg/mL | [3] |

| N,N-dimethylformamide | Freely soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Freely soluble; ≥36.9 mg/mL | [11] [3] |

| Methanol | Soluble | [3] [12] |

Partition Coefficient and Lipophilicity

The partition coefficient of edoxaban tosylate monohydrate demonstrates significant pH-dependent variation, reflecting the compound's ionizable nature. In 1-octanol/Britton-Robinson buffer systems, the partition coefficient ranges from -0.91 at pH 4.0 to 1.72 at pH 8.0 [3]. This substantial shift indicates that the compound exhibits hydrophilic characteristics under acidic conditions and lipophilic behavior under alkaline conditions.

The negative partition coefficient at acidic pH (-0.91) suggests that the protonated form of edoxaban tosylate monohydrate has a strong preference for the aqueous phase, which correlates with its enhanced solubility in acidic media [3]. Conversely, the positive partition coefficient at alkaline pH (1.72) indicates increased lipophilicity when the compound exists in its deprotonated form [3]. This pH-dependent lipophilicity profile has significant implications for the compound's pharmaceutical behavior and formulation considerations [9] [3].

| System | Log P Value | Interpretation | Reference |

|---|---|---|---|

| 1-octanol/Britton-Robinson buffer (pH 4.0) | -0.91 | Hydrophilic at acidic pH | [3] |

| 1-octanol/Britton-Robinson buffer (pH 8.0) | 1.72 | Lipophilic at alkaline pH | [3] |

| General lipophilicity classification | pH-dependent | Exhibits pH-dependent partition behavior | [9] [3] |

Thermal Properties and Stability Parameters

Edoxaban tosylate monohydrate exhibits well-defined thermal characteristics with a melting point of approximately 249°C accompanied by decomposition [3]. Alternative measurements report the decomposition temperature as >252°C [13] [12] [14]. Differential scanning calorimetry (DSC) analysis reveals characteristic endothermic peaks at 252°C and 270°C, which correspond to the melting points of the salt form of the compound [15].

The compound demonstrates excellent thermal stability under normal storage conditions and is characterized as not hygroscopic [3]. Recommended storage conditions include refrigerator storage under inert atmosphere to maintain optimal stability [12] [14]. Thermal analysis studies have confirmed that the compound maintains its structural integrity and does not undergo significant degradation when stored appropriately [3].

Thermogravimetric analysis indicates mass loss corresponding to the dehydration of the monohydrate form at elevated temperatures, confirming the presence of one molecule of water in the crystal structure [3]. The compound's thermal profile supports its classification as a stable pharmaceutical ingredient suitable for various formulation applications [3].

| Property | Value | Reference |

|---|---|---|

| Melting Point | Approximately 249°C (with decomposition) | [3] |

| Decomposition Temperature | >252°C (decomposition) | [13] [12] [14] |

| Thermal Stability | Stable under normal conditions | [3] |

| Hygroscopicity | Not hygroscopic | [3] |

| Storage Conditions | Refrigerator storage, under inert atmosphere | [12] [14] |

| DSC Characteristics | Endothermic peaks at 252°C and 270°C | [15] |

Spectroscopic Characteristics

Comprehensive spectroscopic characterization of edoxaban tosylate monohydrate has been achieved through multiple analytical techniques. Ultraviolet-visible spectroscopy reveals characteristic absorption with λmax values ranging from 289-291.2 nm, with some studies specifically reporting 290 nm as the optimal detection wavelength for analytical applications [16] [17] [18]. This UV absorption maximum is utilized extensively for quantitative analysis and identification procedures in pharmaceutical analysis [17] [18].

Infrared spectroscopy confirms the compound's identity through characteristic absorption patterns, with notably important peaks in the 3300-3400 cm⁻¹ region corresponding to N-H and O-H stretching vibrations [19] [20] [21]. Additional characteristic IR peaks include 1618 cm⁻¹ (C=O stretching of amide group), 1500 cm⁻¹ (C=C stretching), and various peaks at 1375, 1217, 1158, and 1010 cm⁻¹ attributed to CH₃ symmetrical deformation [15]. The 684 cm⁻¹ peak corresponds to CH out-of-plane aromatic bending [15].

Nuclear magnetic resonance spectroscopy has provided comprehensive structural confirmation through both ¹H NMR and ¹³C NMR analyses [3] [22]. The ¹³C NMR spectrum in DMSO-d₆ shows characteristic chemical shifts including signals at δ 174.22, 163.73, 160.05, 159.20, 158.83, and additional peaks confirming the complete molecular structure [22]. Mass spectrometry provides molecular weight confirmation with consistent molecular ion peaks [3]. X-ray crystallography has definitively established the crystal structure, confirming the space group P21 and providing precise unit cell parameters [4] [3] [5].

| Technique | Characteristic Values/Peaks | Application | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | λmax = 289-291.2 nm | Quantitative analysis and identification | [17] [18] |

| UV λmax (alternative) | λmax = 290 nm | HPLC detection wavelength | [16] |

| Infrared Spectroscopy | Characteristic absorption pattern confirmed | Identity confirmation | [3] [19] |

| IR Characteristic Peaks | 3300-3400 cm⁻¹ (N-H, O-H stretching) | Functional group identification | [20] [21] |

| ¹H NMR | Structure confirmed by ¹H NMR | Structural elucidation | [3] [22] |

| ¹³C NMR | Structure confirmed by ¹³C NMR | Structural elucidation | [3] [22] |

| Mass Spectrometry | Molecular ion peaks consistent | Molecular weight confirmation | [3] |

| X-ray Crystallography | Space group P21, crystalline structure confirmed | Crystal structure determination | [4] [3] [5] |

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

F10 [HSA:2159] [KO:K01314]

Other CAS

FDA Medication Guides

Edoxaban Tosylate

TABLET;ORAL

DAIICHI SANKYO INC

10/18/2023